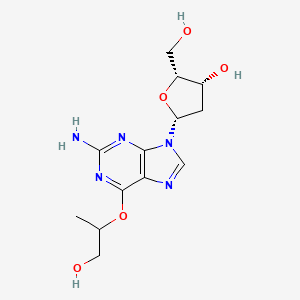

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine

Description

Properties

IUPAC Name |

(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRKTPGJARCDPS-FUZJYRNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857793 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327339-21-8 | |

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective alkylation at the O6 position using 2-hydroxy-1-methylethyl halide under basic conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods: Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methylated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapeutics

One of the most significant applications of O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine is in the treatment of glioblastoma, a highly aggressive brain tumor. Recent studies have highlighted its efficacy as an anti-glioblastoma agent.

- Mechanism of Action : this compound can disrupt nucleotide pool balance when incorporated into genomic DNA. This incorporation induces replication stress, leading to S-phase arrest and DNA damage. The compound activates apoptosis pathways, including AIF-mediated apoptosis and parthanatos, demonstrating robust cytotoxicity against glioblastoma cells resistant to traditional therapies like temozolomide (TMZ) .

- Case Study : In a study involving xenograft models using U251 and Ln229 cell lines, this compound exhibited superior tumor-suppressive activity compared to TMZ, indicating its potential as a novel therapeutic candidate for glioblastoma treatment .

DNA Interaction Studies

The compound's interaction with DNA is critical for understanding its mutagenic properties and potential as a therapeutic agent.

- Formation of DNA Adducts : Research has shown that this compound can form adducts in DNA, which are indicative of its role in mutagenesis. For instance, studies on rats demonstrated the formation and persistence of this compound in various tissues following exposure to carcinogenic agents . The quantification of these adducts provides insight into the compound's biological effects and its potential implications in cancer development.

Biomarker Development

This compound serves as a biomarker for exposure to certain carcinogens, facilitating the study of cancer risk factors.

- Immunoassay Development : A sensitive immuno-slot-blot assay has been developed to quantify this compound levels in biological samples. This method allows researchers to assess the extent of DNA hydroxyethylation by carcinogenic compounds, thereby contributing to risk assessment studies in human populations .

Potential in Antiviral Research

Emerging research suggests that modified nucleosides like this compound may also have applications in antiviral therapies.

Mechanism of Action

The primary mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal base pairing. This interference can lead to mutations during DNA replication. The compound is recognized and repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which removes the alkyl group and restores the normal guanine base.

Comparison with Similar Compounds

O6-methylguanine: Another modified nucleoside that is recognized and repaired by the same DNA repair enzyme.

O6-ethylguanine: Similar in structure but with an ethyl group instead of a hydroxy-1-methylethyl group.

Uniqueness: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxy-1-methylethyl group, which imparts distinct chemical properties and biological effects compared to other O6-alkylated guanine derivatives. This uniqueness makes it a valuable tool in studying the specific effects of different alkyl groups on DNA structure and function.

Biological Activity

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine (often abbreviated as O6-HMEG) is a modified nucleoside that has garnered attention in the field of molecular biology and pharmacology due to its potential biological activities. This compound is structurally related to the naturally occurring deoxyguanosine, with a hydroxyalkyl group substituting at the O6 position, which may influence its interactions with DNA and cellular mechanisms.

Chemical Structure and Properties

O6-HMEG has the molecular formula C13H19N5O5 and a molecular weight of 307.32 g/mol. The presence of the hydroxyalkyl group is significant as it can alter the compound's reactivity and binding properties compared to its unmodified counterparts.

The biological activity of O6-HMEG primarily revolves around its interaction with DNA. Research indicates that it can form adducts with DNA, similar to other alkylating agents. These adducts can lead to mutations during DNA replication, potentially contributing to carcinogenesis or other cellular dysfunctions.

- DNA Adduct Formation : O6-HMEG can modify guanine residues in DNA, leading to mispairing during replication. This mispairing can result in G:C to A:T transitions, which are common mutations associated with various cancers .

- Translesion Synthesis : Studies have shown that human DNA polymerases, particularly DNA polymerase η, exhibit varying efficiencies in incorporating nucleotides opposite O6-HMEG-modified guanine. This variability can influence the fidelity of DNA replication and repair processes .

Biological Activity and Toxicity

The biological activity of O6-HMEG extends beyond mutagenesis:

- Antitumor Activity : Some studies suggest that modified nucleosides like O6-HMEG may exhibit antitumor properties by interfering with cancer cell proliferation or inducing apoptosis in specific cancer cell lines.

- Cytotoxicity : The cytotoxic effects of O6-HMEG have been evaluated in various cell lines, showing that it can induce cell death at certain concentrations, although further studies are needed to fully elucidate its therapeutic potential and safety profile .

Case Study 1: Interaction with DNA Polymerases

A pivotal study investigated how O6-HMEG affects the activity of human DNA polymerases. The findings highlighted that while some polymerases could incorporate nucleotides opposite the modified guanine, they did so with reduced fidelity, leading to increased mutation rates . This study underscores the compound's potential role as a mutagenic agent.

Case Study 2: Antitumor Effects

Another research effort focused on assessing the antiproliferative effects of O6-HMEG on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that O6-HMEG might possess intrinsic antitumor activity. However, the mechanism behind this effect requires further investigation .

Comparative Analysis

The following table summarizes key findings related to the biological activity of O6-HMEG compared to other similar compounds:

Q & A

Advanced Research Question

- AGT-Mediated Repair : AGT irreversibly transfers alkyl groups from O6-adducts to its active cysteine. Kinetic studies (e.g., stopped-flow assays) show repair rates depend on adduct size; bulky groups (e.g., 2-hydroxy-1-methylethyl) slow repair by ~10-fold compared to methyl groups .

- Cross-Linking Studies : In oligonucleotides, O6-alkyl-O6-alkyl interstrand cross-links (e.g., in 5'-GNC motifs) block AGT activity, requiring alternative repair pathways like nucleotide excision repair (NER). Use PAGE and MALDI-TOF to monitor cross-link formation .

What advanced mass spectrometry techniques quantify O6-alkylated adducts in complex biological matrices?

Advanced Research Question

- LC-NSI-HRMS/MS : Nano-spray ionization (NSI) increases sensitivity for low-abundance adducts. For O6-POB-dGuo, use a Q-Exactive Orbitrap with a mass resolution >70,000 and a LOD of 6.5 amol .

- Isotope Dilution : Spike samples with ¹⁵N/¹³C-labeled internal standards (e.g., O6-POB-dGuo-¹³C₁₀) to correct for matrix effects. Quantify via extracted ion chromatograms (XIC) with ±5 ppm mass tolerance .

- Multi-Adduct Panels : Simultaneously quantify oxidative (8-OHdG) and hydroxyethylated (O6HEdG) adducts using a single LC-MS/MS method with a C18 column and 0.1% formic acid/MeCN gradient .

How are O6-modified 2'-deoxyguanosine derivatives incorporated into oligonucleotides for structural studies?

Advanced Research Question

- Phosphoramidite Chemistry : Synthesize phosphoramidites of O6-alkylated 2'-deoxyguanosine. Use tert-butyldimethylsilyl (TBDMS) protection for the 5'-OH and benzoyl for exocyclic amines. Coupling efficiency is monitored via trityl assay .

- Cross-Linking : Introduce O6-alkyl-O6-alkyl interstrand cross-links in duplex DNA via Pd-catalyzed Suzuki coupling (e.g., O6-arylsulfonate derivatives with arylboronic acids). Confirm cross-linking by denaturing PAGE and thermal melting (Tm) analysis .

What are the biological implications of this compound in oxidative stress models?

Advanced Research Question

- Biomarker Utility : O6HEdG (a related adduct) is a biomarker for ethylene oxide exposure. Compare its levels with 8-OHdG (oxidative damage) in lung DNA via LC-MS/MS to dissect genotoxicity mechanisms .

- Cell Viability Assays : Treat AGT-proficient vs. AGT-deficient cells with alkylating agents (e.g., N-nitrosoureas). Measure IC₅₀ shifts and adduct persistence via immunofluorescence or comet assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.